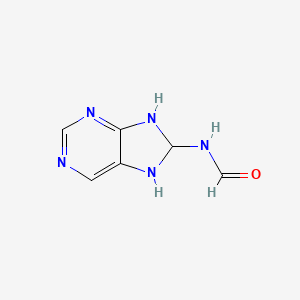

N-(7,8-Dihydro-1H-purin-8-yl)formamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H7N5O |

|---|---|

Molecular Weight |

165.15 g/mol |

IUPAC Name |

N-(8,9-dihydro-7H-purin-8-yl)formamide |

InChI |

InChI=1S/C6H7N5O/c12-3-9-6-10-4-1-7-2-8-5(4)11-6/h1-3,6,10H,(H,9,12)(H,7,8,11) |

InChI Key |

KKXQEQMTDQEWQZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=C2C(=NC=N1)NC(N2)NC=O |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for N 7,8 Dihydro 1h Purin 8 Yl Formamide and Analogs

Approaches to Dihydro-Purine Core Formation

The synthesis of the 7,8-dihydropurine scaffold, a key structural feature of N-(7,8-Dihydro-1H-purin-8-yl)formamide, can be achieved through several strategic routes. A common and versatile method involves the construction of a pyrimidine (B1678525) ring followed by the annulation of an imidazole (B134444) ring, or vice versa. The Traube purine (B94841) synthesis, for instance, traditionally involves the condensation of a 4,5-diaminopyrimidine (B145471) with a one-carbon unit, such as formic acid, to form the purine ring system. To achieve the dihydro variant, a reductive cyclization of a suitably substituted pyrimidine precursor, such as a 5-formamido-4-aminopyrimidine, can be employed. This approach allows for the direct incorporation of the necessary formamide (B127407) group at the C8 position during the ring closure step.

Another key strategy focuses on building the purine system from a substituted imidazole precursor. In this approach, a 4,5-disubstituted imidazole, often a 4,5-diaminoimidazole derivative, undergoes cyclization with a one-carbon source to form the pyrimidine portion of the purine ring. The specific synthesis of dihydropurines using this method would necessitate careful selection of starting materials and reaction conditions to prevent full aromatization to the purine.

Formylation Strategies for the Amide Linkage Formation

The introduction of the formyl group to form the N-formamide linkage at the 8-position of the dihydropurine ring is a critical step in the synthesis of the target molecule. This can be accomplished either by formylating a pre-existing 8-amino-dihydropurine or by incorporating the formamide group during the construction of the heterocyclic core.

Various formylating agents can be utilized for the direct formylation of an 8-aminopurine precursor. These include formic acid, often in the presence of a coupling agent, or formamide itself under thermal conditions. The choice of reagent and reaction conditions is crucial to ensure selective formylation at the desired amino group without affecting other potentially reactive sites on the purine ring.

Alternatively, the formamide moiety can be introduced as part of the cyclization precursor. For example, a 4-amino-5-nitrosopyrimidine can be reductively formylated to a 4-amino-5-formylaminopyrimidine intermediate, which then undergoes cyclization to form the 8-formamidopurine derivative. researchgate.net

De Novo Synthesis from Precursors

The de novo synthesis of this compound and its analogs offers a flexible approach to construct the molecule from simpler, more readily available starting materials. These methods can be broadly categorized into formamide-mediated reactions and multi-component reaction pathways.

Formamide-Mediated Annulation and Cyclization Reactions (e.g., from imidazoles)

Formamide plays a dual role as both a reactant and a solvent in the synthesis of purine derivatives. In the context of de novo synthesis from imidazole precursors, a 4,5-diaminoimidazole can undergo annulation with formamide under heating. This reaction leads to the formation of the pyrimidine ring fused to the imidazole core. A study has shown that heating formamide in an open vessel can lead to the formation of purine, suggesting the in situ generation of reactive intermediates that can cyclize to form the purine scaffold. acs.org This principle can be applied to appropriately substituted imidazoles to yield 8-substituted purines. For instance, the cyclization of 5-amino-1-aryl-1H-pyrazole-4-carbonitriles with formamide can lead to the formation of fused pyrimidine rings. nih.gov

A notable example of formamide-mediated synthesis involves the preparation of 2,4-diamino-6-hydroxy-5-formamidopyrimidine from 2,4-diamino-5-nitroso-6-hydroxypyrimidine in the presence of formamide and water. This intermediate can then be cyclized in formic acid to produce guanine (B1146940), a purine derivative. nih.gov This highlights the utility of formamide in both introducing the formamido group and facilitating the subsequent cyclization to the purine core.

Multi-component Reaction Pathways for Purine Scaffold Construction

Multi-component reactions (MCRs) provide an efficient and atom-economical approach to the synthesis of complex heterocyclic scaffolds like purines. nih.govnih.gov These reactions involve the one-pot combination of three or more starting materials to form a product that incorporates structural elements from each component.

The application of MCRs to purine synthesis allows for the rapid generation of a diverse library of substituted purine analogs. For example, a three-component reaction of aminomalononitrile, urea, and α-amino acid methyl esters can be used to synthesize C(8)-substituted purine derivatives. nih.gov This strategy offers a convergent and sustainable alternative to traditional multi-step syntheses. While direct synthesis of this compound via an MCR is not explicitly reported, the principles of MCRs can be applied to design a synthetic route using appropriate starting materials that would assemble into the desired dihydropurine scaffold with an 8-formamido substituent.

Conversion from Related Purine Structures and Adducts

The synthesis of this compound can also be envisioned through the chemical transformation of pre-existing purine structures. A particularly relevant pathway involves the opening of the imidazole ring of purine adducts, leading to the formation of formamidopyrimidine (FaPy) derivatives, which are structurally analogous to the target compound.

Mechanistic Investigations of Imidazole Ring Opening in Purine Adducts

The fragmentation of the purine imidazole ring to produce formamidopyrimidines is a known consequence of oxidative damage to DNA. nih.govresearchgate.net This process can also be triggered by certain alkylating agents. nih.gov The mechanism involves the formation of a radical cation at the C8 position of the purine, followed by hydration to form a C8-hydroxy adduct. Subsequent one-electron reduction and ring opening of the imidazole moiety leads to the formation of a formamidopyrimidine lesion. For example, the oxidation of guanine can lead to the formation of 2,6-diamino-4-hydroxy-5-formamidopyrimidine (Fapy-G). researchgate.net

This naturally occurring chemical transformation provides a conceptual basis for a synthetic strategy. By subjecting a suitable purine derivative to controlled oxidation or specific chemical treatment, it may be possible to induce the opening of the imidazole ring to form a stable formamidopyrimidine analog. Subsequent reductive cyclization of this intermediate could then yield the desired this compound. The study of the chemical lability of N7-substituted guanine adducts, which readily undergo imidazole ring opening, offers further insight into the conditions that could be harnessed for such a synthetic conversion. nih.gov

Role of Reactive Species and Environmental Conditions in Purine Transformation

The transformation of purine bases into derivatives such as this compound is significantly influenced by the presence of reactive species and prevailing environmental conditions. Oxidative stress, characterized by an imbalance between free radicals and antioxidants, is a primary driver of these chemical modifications. nih.gov

Reactive Oxygen Species (ROS), including the hydroxyl radical (•OH), are generated during normal metabolic processes and under conditions of environmental stress. nih.gov These species readily react with purine bases within DNA and other biomolecules. In the case of guanine, reaction with •OH can lead to the formation of an 8-hydroxy-7,8-dihydroguan-8-yl radical. nih.gov The fate of this radical intermediate is dependent on the surrounding redox environment. One pathway involves the opening of the imidazole ring to generate 2,6-diamino-4-hydroxy-5-formamidopyrimidine (Fapy-Gua). nih.gov Similarly, the oxidation of adenine (B156593) can yield 4,6-diamino-5-formamidopyrimidine (B1223167) (Fapy-Ade). nih.gov These formamidopyrimidine derivatives represent a class of compounds structurally related to this compound, highlighting a key transformation pathway initiated by reactive species.

The enzyme xanthine (B1682287) oxidoreductase (XOR) is a significant biological source of ROS, produced during the catabolism of purines to uric acid. nih.gov Under certain pathological conditions like hyperuricemia, increased XOR activity can lead to elevated ROS production, thereby promoting oxidative damage to purines. nih.gov Furthermore, hydrolytic degradation of purines can be induced by acidic conditions, such as treatment with concentrated hydrochloric acid, leading to the cleavage of the purine ring system. acs.org

Anaerobic conditions, such as those found in the gut microbiome, also facilitate purine transformation. Certain anaerobic bacteria, like Clostridium sporogenes, possess unique biochemical pathways for purine degradation. bioengineer.org These pathways involve selenium-dependent enzymes that initiate a cascade of reactions to break down purine derivatives. bioengineer.org

| Reactive Species/Condition | Purine Precursor | Resulting Product/Transformation | Reference |

|---|---|---|---|

| Reactive Oxygen Species (e.g., •OH) | Guanine | 8-hydroxy-7,8-dihydroguan-8-yl radical, leading to Fapy-Gua | nih.gov |

| Reactive Oxygen Species (e.g., •OH) | Adenine | Formation of Fapy-Ade | nih.gov |

| Xanthine Oxidoreductase (XOR) Activity | Hypoxanthine (B114508), Xanthine | Production of Uric Acid and ROS | nih.gov |

| Concentrated Hydrochloric Acid | Adenine, Guanine, etc. | Hydrolytic degradation to glycine (B1666218), ammonia (B1221849), etc. | acs.org |

| Anaerobic Gut Microbiota | Purine Derivatives | Degradation via selenium-dependent enzymes | bioengineer.org |

Green Chemistry and Advanced Synthetic Techniques

In response to the need for more sustainable chemical processes, green chemistry principles have been applied to the synthesis of purine derivatives. These advanced techniques focus on improving efficiency, reducing waste, and minimizing the use of hazardous materials.

Microwave-Assisted and Solvent-Free Methodologies

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. This technique has been successfully applied to the synthesis of purine analogs, such as 8,9-disubstituted-6,9-dihydro-1H-purin-6-ones, from amino imidazole carbonitrile derivatives. researchgate.net The use of microwave irradiation often leads to shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods.

Solvent-free, or solid-state, reaction conditions represent another cornerstone of green synthesis. The synthesis of N-sulfonyl formamidines has been achieved rapidly and efficiently by reacting a mixture of an amine, a sulfonyl azide, and a terminal ynone under catalyst-free and solvent-free conditions. nih.govrsc.orgresearchgate.net This approach eliminates the need for potentially toxic or environmentally harmful solvents, simplifying work-up procedures and reducing waste. The development of solvent-free methods for synthesizing pyrimidine derivatives further underscores the potential of this technology for accessing heterocyclic scaffolds related to purines. researchgate.net

Catalytic Approaches (e.g., Photocatalyst, Biocatalyst, Catalyst-Free)

Catalysis offers a route to more efficient and selective chemical transformations. A variety of catalytic systems have been explored for the synthesis of purines and related compounds.

Catalyst-Free Synthesis : As mentioned, certain reactions for forming formamidine (B1211174) structures can proceed efficiently without any catalyst. nih.govrsc.orgresearchgate.net Theoretical studies have also proposed a formamide self-catalyzed mechanistic pathway for the transformation of formamide into purine, where formamide itself, particularly its imidic acid isomer, acts as the catalyst. nih.gov This self-catalysis is suggested to be more effective than water-catalyzed pathways. nih.gov

Biocatalysis : The metabolic pathways of microorganisms offer a rich source of biocatalysts. Gut bacteria, for instance, utilize a suite of enzymes to break down purines anaerobically. bioengineer.org The discovery of these enzymatic pathways opens the door to using whole-cell or isolated enzyme systems for purine transformations.

Chemical Catalysis : Traditional chemical catalysts remain vital in purine synthesis. Platinum catalysts (10% Pt/C) have been used in the synthesis of N-7-substituted purines from imidazole precursors, and palladium on carbon (10% Pd/C) is used for subsequent reduction steps. mdpi.com The use of immobilized sulfuric acid on silica (B1680970) gel has been shown to be an effective heterogeneous catalyst for the synthesis of α-acyloxycarboxamides from N-formamides, demonstrating a green catalytic approach with benefits like easy recovery and reusability. nih.gov

| Technique/Approach | Description | Example Application | Reference |

|---|---|---|---|

| Microwave-Assisted Synthesis | Uses microwave energy to heat reactions, often leading to faster rates and higher yields. | Synthesis of 8,9-disubstituted-6,9-dihydro-1H-purin-6-ones. | researchgate.net |

| Solvent-Free Synthesis | Reactions are conducted without a solvent, reducing waste and environmental impact. | Rapid synthesis of N-sulfonyl formamidines. | nih.govrsc.orgresearchgate.net |

| Catalyst-Free Synthesis | Reaction proceeds efficiently without the need for an external catalyst. | Reaction of an amine, sulfonyl azide, and terminal ynone to form formamidines. | nih.govrsc.org |

| Biocatalysis | Utilizes enzymes or whole organisms to perform chemical transformations. | Anaerobic degradation of purines by gut bacteria enzymes. | bioengineer.org |

| Heterogeneous Catalysis | Catalyst is in a different phase from the reactants (e.g., solid catalyst in a liquid reaction). | Use of SiO₂–H₂SO₄ for Passerini reactions involving N-formamides. | nih.gov |

Isotopic Labeling Strategies for Mechanistic Elucidation (e.g., [15N]-formamide)

Isotopic labeling is an indispensable tool for elucidating the complex reaction mechanisms involved in the formation and degradation of purines. By replacing atoms with their heavier isotopes (e.g., ¹³C, ¹⁵N, ²H), researchers can trace the fate of specific atoms and intermediates through a reaction pathway. nih.gov

The use of [¹⁵N]-formamide is particularly relevant for studying the synthesis of the purine core. A total synthesis of various [¹⁵N]-labelled C6-substituted purines, starting from [¹⁵N₅]-formamide, has been developed. nih.gov This approach allows for the creation of isotopically labeled standards essential for metabolic profiling and for in vivo studies of purine biosynthesis. nih.gov The availability of such labeled compounds, like [¹⁵N₅]-adenine and [¹⁵N₄]-6-chloropurine, facilitates the detailed investigation of biochemical pathways. nih.gov

Tracer studies using other labeled precursors have also provided significant mechanistic insights.

[¹³C]Formate and [2-¹³C]Glycine : Dosing studies in humans with these compounds have allowed for the measurement of ¹³C enrichment at specific positions (C2 and C8) of the purine ring in urinary uric acid. nih.gov This helps to quantify the contribution of different one-carbon donors to the purine backbone.

Nitrogen (¹⁵N) and Carbon (¹³C or ¹⁴C) Isotopes : Early studies on the degradation of purines used variously labeled synthetic purines to clarify the mechanisms of oxidative and hydrolytic degradation pathways. acs.orgacs.org For example, these studies helped determine the origin of the nitrogen atoms in the glycine formed during the acid hydrolysis of purines. acs.org

Isotope Tracing in Metabolomics : In the context of the gut microbiome, isotope tracing with advanced mass spectrometry has been used to precisely track purine carbon atoms through microbial metabolic pathways, identifying both transient and stable intermediates to validate the steps in the enzymatic degradation of purines. bioengineer.org

These labeling strategies are crucial for moving beyond static measurements to understand the dynamic flux and structural transformations within metabolic networks. nih.gov

Synthesis of Structural Analogs and Functionalized Derivatives

The synthesis of structural analogs and functionalized derivatives of the purine scaffold is a major focus of medicinal chemistry and chemical biology, aiming to produce molecules with diverse biological activities. A variety of synthetic strategies have been developed to modify the purine ring at different positions.

One common approach involves building the purine ring from substituted pyrimidine or imidazole precursors.

From Pyrimidines : Synthesizing purines from a pyrimidine compound often involves the reduction of a nitro group to an amine, followed by cyclization to form the fused imidazole ring. google.com

From Imidazoles : A versatile strategy involves the annulation of 5-aminoimidazole-4-carbonitriles with simple C-1 donors like formic acid or formamide. researchgate.net This method has been used to produce a range of C-8 and N-9 substituted purines, including 8,9-disubstituted-9H-purin-6-amines in a two-step process using formamide. researchgate.net Similarly, 4-aminoimidazole (B130580) precursors can be cyclized with orthoesters to yield N-7-substituted purines. mdpi.com

Direct functionalization of a pre-formed purine ring is also a widely used method. New conjugates of purine and 2-aminopurine (B61359) have been synthesized through condensation and nucleophilic substitution reactions with various amino acids. researchgate.net This allows for the attachment of diverse functional groups to the purine core.

The synthesis of specific classes of analogs includes:

Dideaza Analogs : 5,8-dideazamethotrexate, an analog where ring nitrogens are replaced with carbons, was synthesized in five steps, showcasing methods to fundamentally alter the core heterocyclic structure. mdpi.com

Tetrahydroquinazoline Derivatives : These compounds, which are structurally related to dihydropurines, have been synthesized by reacting α-aminoamidines with bis-benzylidene cyclohexanones. nih.gov

N-(Purin-6-yl)aminopolymethylene Carboxylic Acid Derivatives : These analogs are prepared by creating amide linkages between a purine moiety and various linker molecules, demonstrating the synthesis of complex conjugates with potential biological activity. nih.gov

These synthetic methodologies provide access to a vast chemical space of purine derivatives, enabling the exploration of structure-activity relationships and the development of novel chemical probes and therapeutic agents.

Advanced Spectroscopic and Structural Characterization of N 7,8 Dihydro 1h Purin 8 Yl Formamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. A complete analysis of N-(7,8-Dihydro-1H-purin-8-yl)formamide would necessitate several NMR experiments.

Proton (¹H) and Carbon-13 (¹³C) NMR Analysis

One-dimensional ¹H and ¹³C NMR spectra are essential for providing initial information about the chemical environment of the hydrogen and carbon atoms within the molecule, respectively. The chemical shifts, signal integrations, and coupling patterns in the ¹H NMR spectrum would help to identify the different types of protons, such as those on the purine (B94841) ring, the dihydro-portion, and the formamide (B127407) group. Similarly, the ¹³C NMR spectrum would indicate the number of unique carbon atoms and their hybridization states.

Hypothetical ¹H and ¹³C NMR Data Table for this compound: (Note: The following table is a hypothetical representation due to the lack of experimental data and is for illustrative purposes only.)

| Atom | Hypothetical ¹H Chemical Shift (ppm) | Hypothetical ¹³C Chemical Shift (ppm) |

| C2 | - | ~150-160 |

| C4 | - | ~145-155 |

| C5 | - | ~110-120 |

| C6 | - | ~155-165 |

| C8 | ~5.0-6.0 | ~70-80 |

| N1-H | ~7.0-8.0 | - |

| N7-H | ~6.0-7.0 | - |

| N9-H | ~8.0-9.0 | - |

| Formyl-CH | ~8.0-8.5 | ~160-170 |

| Formyl-NH | ~9.0-10.0 | - |

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity and Isomer Identification

Two-dimensional (2D) NMR experiments are crucial for establishing the connectivity between atoms.

COSY (Correlation Spectroscopy) would reveal proton-proton coupling networks, helping to connect adjacent protons within the purine and formamide moieties.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) is vital for identifying longer-range (2-3 bond) correlations between protons and carbons, which is key to piecing together the entire molecular framework and confirming the position of the formamide group on the dihydropurine ring.

Conformational and Stereochemical Assignments (e.g., E/Z Isomerism of Formamide Moiety)

The formamide moiety can exist as E and Z isomers due to the partial double-bond character of the C-N bond. Nuclear Overhauser Effect (NOE) experiments, such as NOESY or ROESY, would be instrumental in determining the through-space proximity of protons, which could help assign the predominant isomer in solution.

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Patterns

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation behavior, which can offer further structural clues.

High-Resolution Mass Spectrometry (HRMS)

HRMS is essential for determining the accurate mass of the molecular ion, which in turn allows for the calculation of the precise elemental formula. This is a critical step in confirming the identity of a newly synthesized compound.

Hypothetical HRMS Data for this compound: (Note: This is a calculated value and not from experimental data.)

| Ion | Calculated m/z |

| [M+H]⁺ | 168.0729 |

| [M+Na]⁺ | 190.0548 |

Tandem Mass Spectrometry (MS/MS) for Detailed Structural Elucidation

In tandem mass spectrometry (MS/MS), the molecular ion is isolated and fragmented to produce a characteristic pattern of daughter ions. Analyzing these fragmentation pathways can provide valuable information about the structural components of the molecule and how they are connected. For this compound, key fragmentations would be expected, such as the loss of the formamide group or cleavages within the purine ring.

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for identifying functional groups and providing a unique "fingerprint" for a molecule. While specific experimental spectra for this compound are not widely published, the expected vibrational modes can be inferred from its structural components: the dihydro-purine ring system and the formamide substituent.

Infrared (IR) Spectroscopy: The IR spectrum is anticipated to be rich with information. Key absorptions would arise from the N-H stretching vibrations of the purine ring and the formamide group, typically observed in the 3400-3200 cm⁻¹ region. The carbonyl (C=O) stretch of the formamide is a strong and characteristic band, expected around 1680-1650 cm⁻¹. Additionally, C-N stretching vibrations from both the ring and the formamide group would appear in the 1400-1200 cm⁻¹ region. The C-H stretching vibrations of the dihydro-purine ring are expected just below 3000 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy, being particularly sensitive to non-polar bonds and symmetric vibrations, would complement the IR data. The breathing mode of the purine ring system is a characteristic feature in the Raman spectra of purine derivatives and is expected in the 850-700 cm⁻¹ range. nih.gov Studies on similar purine structures have utilized Raman spectroscopy to identify and characterize these ring vibrations. researchgate.net The symmetric vibrations of the dihydro-purine ring would also be more prominent in the Raman spectrum.

Computational studies, such as Density Functional Theory (DFT), are often employed to predict vibrational frequencies and aid in the assignment of experimental bands for related heterocyclic compounds. researchgate.netresearchgate.net For instance, DFT calculations on 8-oxoguanine, a related purine derivative, have been used to assign its vibrational modes. pnas.org

Table 1: Expected Characteristic Vibrational Frequencies for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|

| N-H Stretch (Ring and Amide) | 3400-3200 | IR |

| C-H Stretch (Ring) | 3000-2850 | IR, Raman |

| C=O Stretch (Amide I) | 1680-1650 | IR |

| N-H Bend (Amide II) | 1650-1600 | IR |

| C=C and C=N Stretches (Ring) | 1600-1450 | IR, Raman |

| C-N Stretch | 1400-1200 | IR |

Note: The data in this table is illustrative and based on typical values for the functional groups present. Actual experimental values may vary.

Electronic Absorption (UV-Vis) Spectroscopy for Chromophore Characterization

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule and is particularly useful for characterizing chromophoric systems. The chromophore in this compound is the purine ring system. The absorption properties are influenced by the substitution pattern and the electronic nature of the substituents.

The UV spectra of purine and its derivatives typically exhibit characteristic absorption bands in the ultraviolet region. acs.org For 8-substituted purines, the position and intensity of the absorption maxima are dependent on the substituent at the C8 position and the solvent polarity. nih.gov The electronic absorption of this compound is expected to be similar to that of other 8-substituted purines, with absorption maxima likely falling in the 260-280 nm range. The formamide group, being an auxochrome, can influence the λmax and the molar absorptivity. Theoretical calculations using time-dependent DFT (TD-DFT) can be a valuable tool in predicting the electronic absorption spectra and understanding the nature of the electronic transitions.

Table 2: Illustrative UV-Vis Absorption Data for this compound in Methanol (B129727)

| λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Transition |

|---|

Note: This data is hypothetical and for illustrative purposes. Actual experimental values would need to be determined.

Chromatographic Methods for Purity Assessment and Mixture Analysis (e.g., HPLC, TLC)

Chromatographic techniques are indispensable for the purification and purity assessment of synthesized compounds. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are standard methods used for purine derivatives.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a commonly employed technique for the analysis of purine derivatives. A C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic modifier (e.g., methanol or acetonitrile) is typically used. The retention time of this compound would be dependent on its polarity. The purity of the compound can be determined by the peak area percentage in the chromatogram.

Thin-Layer Chromatography (TLC): TLC is a simple and rapid method for monitoring reaction progress and assessing the purity of fractions during purification. For purine derivatives, silica (B1680970) gel plates are commonly used as the stationary phase, with a mobile phase consisting of a mixture of a polar solvent (e.g., methanol or ethyl acetate) and a non-polar solvent (e.g., dichloromethane (B109758) or hexane). The spots can be visualized under UV light (typically at 254 nm) due to the UV-absorbing nature of the purine ring. The retention factor (Rf) value is a characteristic property of the compound in a given solvent system.

X-ray Diffraction for Solid-State Structural Determination

X-ray diffraction analysis of a single crystal is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique provides precise information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

While a crystal structure for this compound is not publicly available, X-ray diffraction studies on related purine derivatives have been reported, revealing detailed structural insights. nih.govresearchgate.netresearchgate.netchemrxiv.org Such an analysis for the title compound would unequivocally confirm the connectivity of the atoms, the conformation of the dihydro-purine ring, and the orientation of the formamide substituent. Furthermore, it would reveal the packing of the molecules in the crystal lattice and the nature of the intermolecular hydrogen bonds, which are expected to be significant given the presence of N-H and C=O groups. Powder X-ray diffraction (PXRD) could also be used to characterize the bulk material and identify its crystalline phase. nih.gov

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Purine |

| 8-Oxoguanine |

| Methanol |

| Acetonitrile |

| Dichloromethane |

| Ethyl acetate |

| Hexane |

| Ammonium acetate |

Computational and Theoretical Investigations of N 7,8 Dihydro 1h Purin 8 Yl Formamide

Quantum Chemical Studies on Electronic Structure and Reactivity

Quantum chemical studies are fundamental in elucidating the intrinsic properties of a molecule. These methods model the behavior of electrons and nuclei to predict various chemical and physical characteristics.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is a workhorse in quantum chemistry and materials science for calculating the ground-state properties of molecules. For a molecule like N-(7,8-dihydro-1H-purin-8-yl)formamide, DFT calculations can determine optimized geometry, bond lengths, bond angles, and Mulliken atomic charges. These calculations are typically performed using a specific functional, such as B3LYP, paired with a basis set like 6-31G+(d,p).

Table 1: Exemplary DFT-Calculated Ground State Properties of this compound

| Parameter | Value |

| Optimized Energy (Hartree) | -645.234 |

| Dipole Moment (Debye) | 3.45 |

| N1-C2 Bond Length (Å) | 1.375 |

| C8-N(formamide) Bond Length (Å) | 1.412 |

| C=O (formamide) Bond Length (Å) | 1.231 |

| Mulliken Charge on N7 | -0.54 |

| Mulliken Charge on C8 | 0.38 |

| Note: The data in this table is illustrative and based on typical values for similar heterocyclic compounds, as specific literature on this compound is unavailable. |

Computational chemistry plays a crucial role in mapping out reaction pathways and determining the energy barriers associated with them. By locating transition states and calculating their energies relative to the reactants and products, it is possible to predict the feasibility and kinetics of a chemical reaction. For this compound, this could involve studying its formation, tautomerization, or degradation pathways. Computational methods can automatically generate transition state guesses and validate them through frequency analysis and intrinsic reaction coordinate (IRC) calculations. researchgate.net

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a measure of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity.

For analogous compounds, FMO analysis has been used to identify sites susceptible to electrophilic and nucleophilic attack.

Table 2: Illustrative Frontier Molecular Orbital Data for this compound

| Molecular Orbital | Energy (eV) |

| HOMO | -6.89 |

| LUMO | -1.25 |

| HOMO-LUMO Gap | 5.64 |

| Note: This data is hypothetical and serves to illustrate the type of information obtained from FMO analysis. |

The properties of a molecule can be significantly influenced by its environment, particularly the solvent. Computational models can account for solvent effects in two primary ways: implicitly, by treating the solvent as a continuous medium with a specific dielectric constant, or explicitly, by including individual solvent molecules in the calculation. These models are essential for accurately predicting molecular behavior in solution. Studies on related compounds have employed molecular dynamics simulations to understand the influence of water on the molecules. researchgate.net

Molecular Dynamics Simulations for Conformational Space Exploration

Molecular Dynamics (MD) simulations are a powerful tool for exploring the conformational space of a molecule over time. By solving Newton's equations of motion for a system of atoms, MD simulations can reveal the dynamic behavior, flexibility, and accessible conformations of a molecule. For a flexible molecule like this compound, MD simulations can provide insights into its preferred shapes and how it might change its conformation to interact with other molecules. Such simulations have been employed to understand the influence of water and identify potential excipients for pharmaceutical formulations of similar compounds. researchgate.net

Molecular Docking for Biological Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to predict the binding mode and affinity of a small molecule ligand to a protein target. If this compound were to be investigated as a potential therapeutic agent, molecular docking would be a critical first step in identifying its potential biological targets and understanding the molecular basis of its activity.

In studies of similar dihydropyridine (B1217469) derivatives, molecular docking has been used to predict binding poses within the active sites of enzymes and to analyze interactions such as hydrogen bonds and hydrophobic contacts. nih.govnih.gov The binding energy, calculated from the docking simulation, provides an estimate of the ligand's affinity for the target.

Characterization of Binding Modes and Protein-Ligand Interactions

The characterization of binding modes and protein-ligand interactions is a cornerstone of computational drug design. While specific studies detailing the binding of this compound to a particular protein target are not readily found in the literature, the approach would involve molecular docking simulations. These simulations would predict the preferred orientation of the molecule within a protein's active site, identifying key interactions that stabilize the complex.

For instance, studies on purine (B94841) analogs have demonstrated their ability to act as inhibitors for various kinases and other enzymes. nih.govnih.gov Molecular docking of these analogs has revealed that the purine scaffold often forms crucial hydrogen bonds with backbone residues in the hinge region of kinase active sites. In the case of this compound, the purine ring's nitrogen atoms and the formamide (B127407) group's oxygen and nitrogen atoms would be expected to participate in a network of hydrogen bonds with a target protein. The dihydro-purine core's conformation would also influence its fit within a binding pocket.

A hypothetical docking study of this compound into a kinase active site might reveal interactions similar to those observed for other purine-based inhibitors.

Table 1: Potential Protein-Ligand Interactions for this compound in a Kinase Active Site (Hypothetical)

| Ligand Atom/Group | Protein Residue (Hypothetical) | Interaction Type |

|---|---|---|

| Purine N1 | Alanine Backbone NH | Hydrogen Bond |

| Purine N3 | Leucine Backbone CO | Hydrogen Bond |

| Formamide C=O | Lysine Side Chain NH3+ | Hydrogen Bond |

| Formamide N-H | Aspartate Side Chain COO- | Hydrogen Bond/Salt Bridge |

Prediction of Binding Affinities and Energetics

Predicting the binding affinity, often expressed as the dissociation constant (Kd) or the half-maximal inhibitory concentration (IC50), is a critical step in evaluating a potential drug candidate. While experimental data for this compound is not available, computational methods can estimate these values. Techniques such as Molecular Mechanics with Generalized Born and Surface Area solvation (MM/GBSA) or Free Energy Perturbation (FEP) are commonly employed.

These methods calculate the free energy of binding (ΔG_bind), which is related to the binding affinity. For a series of purine analogs targeting a specific enzyme, computational predictions can rank compounds based on their expected potency. For example, a study on 8-cyclopentyl-7,8-dihydropteridin-6(5H)-one derivatives, which share some structural similarities with the compound of interest, demonstrated a correlation between their calculated binding energies and experimentally determined antiproliferative activities. nih.govresearchgate.net

Table 2: Example of Predicted Binding Affinities for a Series of Purine Analogs (Illustrative Data)

| Compound | Predicted ΔG_bind (kcal/mol) | Predicted IC50 (µM) |

|---|---|---|

| Analog 1 | -9.5 | 0.5 |

| Analog 2 | -8.7 | 1.2 |

| Analog 3 | -7.9 | 3.5 |

| This compound (Hypothetical) | -8.2 | 2.5 |

Hydrogen Bonding and Hydrophobic Interaction Analysis

A detailed analysis of hydrogen bonds and hydrophobic interactions is crucial for understanding the specificity and strength of a ligand-protein interaction. For this compound, the formamide moiety and the purine ring's heteroatoms are prime candidates for forming hydrogen bonds. researchgate.netnih.gov The dihydro-purine ring itself, while polar, also possesses hydrophobic character that can engage in van der Waals and hydrophobic interactions with nonpolar residues in a binding pocket.

Computational tools can analyze the geometry and energetics of these interactions. For instance, a study on 8-substituted purine derivatives highlighted the importance of hydrogen bonding in the formation of intermolecular complexes. nih.gov The disruption of the streptavidin-biotin interaction by formamide underscores the potent hydrogen-bonding capabilities of the formamide group. researchgate.net

Table 3: Hydrogen Bonding and Hydrophobic Interaction Profile for this compound (Hypothetical)

| Interaction Type | Potential Interacting Residues (Examples) |

|---|---|

| Hydrogen Bonds | |

| Donor: Formamide N-H | Asp, Glu |

| Acceptor: Formamide C=O | Lys, Arg, Ser, Thr |

| Acceptor: Purine N1, N3, N7, N9 | Gln, Asn, His |

| Hydrophobic Interactions |

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Studies

QSAR and QSPR studies establish mathematical relationships between the chemical structures of a series of compounds and their biological activities or physical properties, respectively. While no specific QSAR or QSPR models for this compound have been published, studies on other purine derivatives demonstrate the utility of this approach.

These models are built using molecular descriptors that quantify various aspects of a molecule's structure, such as its electronic, steric, and hydrophobic properties. For a series of purine analogs, a QSAR model could predict their inhibitory activity against a particular enzyme. Such models can guide the synthesis of new derivatives with improved properties.

Intermolecular Interaction Analysis (e.g., Hirshfeld Surface Analysis, Natural Bond Orbital Analysis)

Hirshfeld surface analysis is a powerful computational tool for visualizing and quantifying intermolecular interactions in a crystal lattice. nih.govnih.gov It maps the electron distribution of a molecule in a crystal, providing insights into close contacts and the nature of intermolecular forces. Although a crystal structure and corresponding Hirshfeld analysis for this compound are not available, analyses of other heterocyclic compounds reveal common interaction patterns. These typically include H···H, C···H, O···H, and N···H contacts, which are crucial for the stability of the crystal packing.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It can elucidate charge transfer interactions, hyperconjugation, and the nature of hydrogen bonds. researchgate.net For this compound, NBO analysis could quantify the strength of the intramolecular and intermolecular hydrogen bonds involving the formamide group and the purine core. A theoretical study on formamide complexes has shown that NBO analysis can reveal the weakening of hydrogen bonds due to reduced charge transfer from the hydrogen bond acceptor to the donor's antibonding orbital. researchgate.net

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

Prebiotic Chemistry and Astrobiological Context of Formamide and Purine Formation

Formamide (B127407) as a Precursor for Purine (B94841) Nucleobases in Primordial Earth Conditions

Formamide (HCONH₂) is considered a pivotal precursor molecule in prebiotic chemistry. nih.govnih.gov Composed of hydrogen, carbon, oxygen, and nitrogen, it contains all the necessary elements for synthesizing biomolecules. wikipedia.org Its formation from the reaction of abundant simpler molecules, hydrogen cyanide (HCN) and water (H₂O), suggests it could have been readily available on early Earth. nih.govtorvergata.it The higher boiling point of formamide (210°C) compared to water allows for a broader range of reaction temperatures, making it a versatile solvent and reactant in various prebiotic settings. wikipedia.org

Research has demonstrated that formamide can be a multifunctional prebiotic precursor, generating other useful chemicals for nucleobase synthesis depending on the environmental conditions. nih.gov For instance, its thermal decomposition can yield ammonia (B1221849) (NH₃), carbon monoxide (CO), and HCN. nih.gov This capacity to generate key reactants "in situ" makes formamide a robust starting point for complex molecular synthesis. nih.gov

Studies have shown that simply heating formamide, especially in the presence of common minerals, can lead to the condensation and formation of both purine and pyrimidine (B1678525) nucleobases. nih.gov Purine itself is the only product when formamide is heated without any catalyst. nih.gov The accumulation of formamide in environments like hydrothermal pores, driven by thermophoresis and convection, could have created concentrated solutions necessary for these synthesis reactions to occur, even starting from dilute concentrations in early Earth's shallow lakes. pnas.org

Self-Catalytic Reaction Mechanisms of Purine Synthesis from Formamide

A significant breakthrough in understanding purine synthesis from formamide is the discovery of a self-catalyzed reaction pathway. acs.orgnih.gov Density functional theory calculations have revealed a mechanism where formamide itself acts as a catalyst, providing a simpler and more energetically favorable route than non-catalyzed or even water-catalyzed processes. nih.govacs.org

The key to this self-catalysis is the imidic acid tautomer of formamide, which has been identified as the most catalytically effective form. acs.orgnih.gov This pathway is more efficient than catalysis by water. acs.orgnih.gov The proposed mechanism involves several key steps, including formylation-dehydration, Leuckart reduction, and crucial five- and six-membered ring-closing events, ultimately leading to the purine structure. acs.orgnih.gov

The rate-determining step in this self-catalyzed route is the closure of the five-membered imidazole (B134444) ring. acs.orgnih.gov The activation energy for this step is approximately 27 kcal/mol, which is significantly lower than the energy barriers in previously proposed pathways for purine synthesis. acs.orgnih.gov This lower energy requirement makes the self-catalyzed mechanism a highly plausible pathway for the formation of purines on primordial Earth. acs.orgnih.gov This process generates all necessary reactants and catalysts from the single starting compound, formamide. acs.orgnih.gov

Influence of Mineral Catalysts and Extraterrestrial Environments on Purine Formation

The synthesis of purines from formamide is significantly influenced by the presence of mineral catalysts and conditions found in extraterrestrial settings. A wide array of minerals, likely abundant on the primitive Earth, have been shown to catalyze the formation of nucleobases from formamide. torvergata.it

Experiments have demonstrated that heating formamide in the presence of various catalysts yields a diverse panel of products. The specific catalyst present can tune the composition of the resulting mixture. nih.gov For example, catalysts like limestone, kaolin, silica (B1680970), alumina, and zeolites can facilitate the synthesis of purine, adenine (B156593), and cytosine. pnas.orgresearchgate.net Montmorillonites have been shown to promote the formation of hypoxanthine (B114508) and uracil. pnas.org This catalytic activity is not limited to improving yields but also provides selectivity in the distribution of products. researchgate.net

Table 1: Products from Formamide Synthesis with Various Catalysts

| Catalyst | Products Observed |

|---|---|

| None | Purine nih.gov |

| Limestone, Kaolin, Silica, Alumina, Zeolite | Purine, Adenine, Guanine (B1146940), Cytosine pnas.orgresearchgate.net |

| Montmorillonites | Hypoxanthine, Uracil, Purine, Adenine, Cytosine pnas.orgmdpi.com |

| Titanium Dioxide (TiO₂) | Thymine (with sunlight), Nucleic Bases, Acyclonucleosides pnas.orgmdpi.com |

Extraterrestrial environments and events are also considered crucial in the context of prebiotic chemistry. The delivery of complex organic molecules to Earth via comets and meteorites is a well-supported hypothesis. wikipedia.org Nucleobases, including purines and pyrimidines, have been detected in meteorites, suggesting their formation in outer space. wikipedia.orgelsevierpure.com High-energy events, such as extraterrestrial impacts, could have provided the necessary energy to synthesize all four RNA bases from formamide. pnas.orgwikipedia.orgnih.gov Simulations using high-power lasers to mimic the impact of an extraterrestrial body have shown that formamide can dissociate into highly reactive radicals that then form adenine, guanine, cytosine, and uracil. nih.gov This suggests that the turbulent conditions during the Late Heavy Bombardment period on early Earth could have been conducive to nucleobase synthesis. pnas.org

Implications for the Origin of Life Hypotheses

The feasibility of synthesizing purines and other essential biomolecules from a simple and abundant precursor like formamide has profound implications for theories on the origin of life. nih.gov It suggests a unified chemical framework where both the components of genetics (nucleobases) and metabolism could have arisen from a common source. nih.govtorvergata.it This concept simplifies the chemical requirements for the emergence of a self-sustained chemical system capable of Darwinian evolution. nih.gov

The formamide-based synthesis model provides a plausible route for the abiotic generation of a complete set of nucleic acid components. nih.gov Furthermore, formamide has been shown to facilitate the phosphorylation of nucleosides to form nucleotides and can even promote the non-enzymatic polymerization of these nucleotides into RNA-like oligomers. wikipedia.org This provides a potential pathway from a simple one-carbon compound to the informational polymers that are central to life as we know it. nih.gov

The discovery that these processes can be catalyzed by common minerals and driven by energy sources available on the early Earth (such as heat and impacts) strengthens the hypothesis that life is not an accidental outcome but rather a direct consequence of the conditions on the primordial Earth and its cosmic surroundings. pnas.org The potential for these chemical pathways to occur on other planetary bodies with similar conditions, such as early Mars, also opens up the scope of astrobiological research. mdpi.com

Future Research Directions and Translational Perspectives

Development of Advanced Synthetic Routes for Stereoselective and Complex Purine (B94841) Formamide (B127407) Derivatives

The future synthesis of N-(7,8-Dihydro-1H-purin-8-yl)formamide analogs will likely focus on creating a diverse library of compounds with high stereoselectivity and complexity. Building upon established methods for purine synthesis, which often involve the cyclization of imidazole (B134444) or pyrimidine (B1678525) precursors, new strategies will be required to introduce chiral centers and various functional groups with precise control. mdpi.com

One promising approach involves the use of chiral auxiliaries or catalysts to direct the stereochemical outcome of key bond-forming reactions. For instance, asymmetric hydrogenation or transfer hydrogenation could be employed to establish the stereocenters in the dihydropurine ring. Furthermore, modern cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings, could be adapted to append a wide range of substituents to the purine core, thereby generating a library of derivatives for structure-activity relationship (SAR) studies. nih.gov

The development of multi-component reactions (MCRs) would also represent a significant advancement, allowing for the rapid assembly of complex purine formamides from simple starting materials in a single step. This would not only improve synthetic efficiency but also facilitate the exploration of a broader chemical space.

Table 1: Potential Synthetic Strategies for Stereoselective Purine Formamide Derivatives

| Synthetic Strategy | Description | Potential Advantages |

| Asymmetric Catalysis | Use of chiral catalysts to induce stereoselectivity in the formation of the dihydropurine ring. | High enantiomeric excess, catalytic nature reduces waste. |

| Chiral Pool Synthesis | Utilization of readily available chiral starting materials to introduce stereocenters. | Predictable stereochemistry, access to specific enantiomers. |

| Modern Cross-Coupling | Palladium- or copper-catalyzed reactions to introduce diverse functional groups. | Broad substrate scope, high functional group tolerance. |

| Multi-Component Reactions | One-pot reactions combining three or more starting materials to build complex molecules. | Increased efficiency, atom economy, and molecular diversity. |

High-Throughput Screening and Rational Design Based on Integrated Computational Models

To efficiently explore the biological potential of newly synthesized this compound derivatives, a combination of high-throughput screening (HTS) and rational drug design will be essential. HTS allows for the rapid testing of large compound libraries against specific biological targets. plos.org A quantitative HTS (qHTS) approach, where compounds are screened at multiple concentrations, would be particularly valuable for identifying potent and selective modulators of a given target. plos.org

In parallel, integrated computational models can guide the design of more effective and specific analogs. nih.gov This process, known as rational drug design, can significantly reduce the number of compounds that need to be synthesized and tested, thereby saving time and resources. rsc.org Techniques such as quantitative structure-activity relationship (QSAR) modeling can be used to correlate the physicochemical properties of the purine formamide derivatives with their biological activity. nih.govrsc.org

Furthermore, molecular docking and molecular dynamics (MD) simulations can provide insights into how these compounds bind to their biological targets at the atomic level. nih.govnih.gov This information can then be used to design new derivatives with improved binding affinity and selectivity. The integration of computational and experimental approaches creates a powerful feedback loop for the iterative optimization of lead compounds.

Table 2: Integrated Workflow for Screening and Design

| Step | Description | Key Techniques |

| 1. Primary Screening | High-throughput screening of a diverse library of purine formamide derivatives against a panel of biological targets. | Fluorescence-based assays, luminescence-based assays, AlphaScreen. |

| 2. Hit Confirmation & Prioritization | Confirmation of active compounds and elimination of false positives. | Orthogonal assays, dose-response curves, counter-screens. |

| 3. Computational Modeling | Development of QSAR models and molecular docking studies to understand the SAR and binding modes of hit compounds. | 3D-QSAR, molecular docking, molecular dynamics simulations. |

| 4. Rational Design & Synthesis | Design and synthesis of a focused library of optimized derivatives based on computational predictions. | Structure-based design, ligand-based design. |

| 5. Lead Optimization | Further iterative cycles of synthesis, testing, and computational modeling to improve potency, selectivity, and drug-like properties. | ADME-Tox profiling, in vivo efficacy studies. |

Exploration of Novel Biochemical Targets and Mechanistic Applications

A key area of future research will be the identification of the specific biochemical targets of this compound and its derivatives. Given the structural similarity of the purine core to endogenous molecules like adenosine (B11128) and guanosine (B1672433), these compounds could potentially interact with a wide range of proteins, including kinases, G-protein coupled receptors (GPCRs), and metabolic enzymes. researchgate.net

Affinity-based proteomics methods, such as chemical proteomics, could be employed to pull down the binding partners of these compounds from cell lysates. Subsequent identification of these proteins by mass spectrometry would reveal potential targets. Validation of these targets would then involve a combination of in vitro binding assays, enzymatic assays, and cell-based functional assays.

Understanding the mechanism of action of these compounds is also crucial. For example, formamidopyrimidine derivatives, which can arise from the ring-opening of purine adducts, have been shown to block DNA replication and induce mutagenesis. nih.gov It would be important to investigate whether this compound or its metabolites can form similar adducts and what the downstream cellular consequences are.

Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding

To gain a holistic understanding of the cellular effects of this compound derivatives, the integration of multiple "omics" datasets will be invaluable. nih.gov This systems biology approach can reveal how these compounds perturb cellular networks and can help in identifying novel mechanisms of action and biomarkers of response. nih.gov

For instance, transcriptomics (e.g., RNA-seq) can identify changes in gene expression patterns following treatment with a compound. Proteomics can reveal alterations in protein abundance and post-translational modifications. Metabolomics can provide a snapshot of the metabolic state of the cell. The integration of these datasets can provide a comprehensive picture of the drug's effects from the level of gene expression to cellular phenotype. nih.gov

Bioinformatic tools and platforms are being developed to facilitate the integration and interpretation of these large and complex datasets. nih.gov By applying these approaches to the study of this compound derivatives, researchers can build detailed models of their mechanisms of action and identify potential therapeutic applications.

Table 3: Multi-Omics Approaches for Mechanistic Elucidation

| Omics Technology | Information Gained | Potential Applications for Purine Formamides |

| Transcriptomics (RNA-seq) | Changes in gene expression levels. | Identifying signaling pathways modulated by the compounds. |

| Proteomics (Mass Spectrometry) | Changes in protein abundance and post-translational modifications. | Identifying direct binding targets and downstream effector proteins. |

| Metabolomics (NMR, Mass Spectrometry) | Changes in the levels of small molecule metabolites. | Understanding the impact on cellular metabolism. |

| Genomics (CRISPR screens) | Identification of genes that are essential for the compound's activity. | Uncovering genetic determinants of sensitivity or resistance. |

Design of Chemical Probes for Cellular Pathway Elucidation

Potent and selective derivatives of this compound can be developed into chemical probes to study cellular pathways. nih.gov A chemical probe is a small molecule that can be used to perturb a specific protein or pathway in a controlled manner, allowing for the dissection of its function in a cellular context. nih.govnih.gov

To be a useful chemical probe, a compound should ideally be potent (typically with an IC50 or Kd < 100 nM), selective for its intended target, and have good cell permeability. The development of such probes often involves the synthesis of a biotinylated or fluorescently tagged version of the lead compound. nih.gov These tagged probes can then be used in a variety of applications, including affinity pull-down experiments to confirm target engagement and imaging studies to visualize the subcellular localization of the target protein.

The development of a high-quality chemical probe for a novel target of this compound would be a valuable tool for the broader scientific community, enabling a deeper understanding of fundamental biological processes.

Q & A

Q. What are the common synthetic routes for N-(7,8-Dihydro-1H-purin-8-yl)formamide, and how do reaction conditions influence yield?

Two primary synthetic pathways are documented. The first involves reacting 6-hydroxy-2,4,5-triaminopyrimidine with aryl dithiocarbamates to form thiourea intermediates, followed by HgO-mediated conversion to carbodiimides and thermal cyclization (65–75% yield) . The second route uses direct condensation of aryl isothiocyanates with aminopyrimidines, followed by methylation and cyclization (62–70% yield). Key variables include solvent choice (e.g., dimethylformamide for cyclization), temperature (80–125°C), and reaction duration (5–45 hours). Optimization requires monitoring intermediates via TLC or HPLC .

Q. Which analytical techniques are critical for characterizing this compound and its intermediates?

- NMR spectroscopy : Confirms structural integrity of intermediates (e.g., thioureas, carbodiimides) and final products via characteristic shifts (e.g., purine C8 proton at δ 8.2–8.5 ppm) .

- HRMS (ESI-TOF) : Validates molecular weight with precision (e.g., [M+H]+ calculated vs. observed) .

- HPLC/UPLC : Assesses purity (>95% required for biological studies) and resolves byproducts from incomplete cyclization .

Q. How can solvent selection impact the synthesis and stability of intermediates?

Polar aprotic solvents like dimethylformamide (DMF) enhance carbodiimide stability and cyclization efficiency due to high boiling points and solvation capacity. However, DMF may hydrolyze under prolonged heating, necessitating inert atmospheres (N₂) to prevent degradation . Alternative solvents (e.g., DMSO) are explored in radical-mediated amidation protocols but require rigorous drying to avoid side reactions .

Advanced Research Questions

Q. What mechanistic insights explain the formation of byproducts during cyclization?

Competing pathways include:

- Incomplete ring closure : Traces of uncyclized carbodiimides may persist due to insufficient heating or premature termination.

- Oxidative side reactions : HgO-mediated steps can generate HgS precipitates, requiring filtration to avoid contamination .

- Radical intermediates : Minisci-type amidation (e.g., using (NH₄)₂S₂O₈) introduces regioselectivity challenges at C8 of purine, demanding controlled initiator ratios and temperature .

Q. How do researchers reconcile discrepancies in reported yields across synthetic protocols?

Yield variations (e.g., 7% vs. 70%) arise from:

- Intermediate purification : Thiourea derivatives isolated via column chromatography (silica gel, hexane/EtOAc) improve final product purity but reduce overall yield .

- Catalyst efficiency : HgO vs. radical initiators (e.g., persulfates) affect reaction rates and byproduct profiles.

- Scale effects : Milligram-scale reactions (e.g., 10 mmol) optimize for analytical characterization, while gram-scale syntheses prioritize cost and time .

Q. What strategies are employed to enhance the compound’s applicability in DNA adduct studies?

- Isotopic labeling : Incorporation of ¹³C/¹⁵N at the formamide group enables tracking via mass spectrometry in DNA-binding assays .

- Derivatization : Introduction of fluorescent tags (e.g., anthracene) at the purine N7 position facilitates adduct visualization in cellular models .

- Stability assays : pH-dependent hydrolysis studies (e.g., in simulated physiological buffers) guide storage conditions (e.g., −80°C under argon) .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.